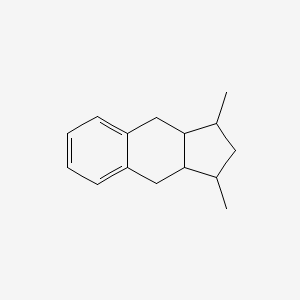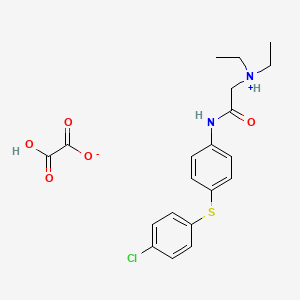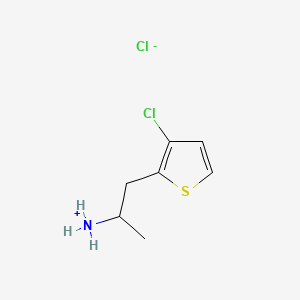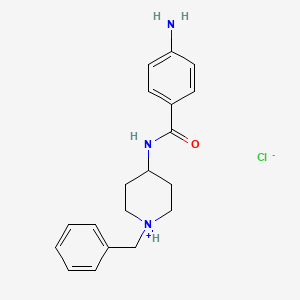
2,6,10,15,19,23-hexamethyltetracos-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,15,19,23-hexamethyltetracos-7-ene, also known as pentahydrosqualene, is a hydrocarbon compound with the molecular formula C30H60. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon found in shark liver oil and other natural sources. This compound is characterized by its high molecular weight and unique structure, which includes multiple methyl groups attached to a long carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6,10,15,19,23-hexamethyltetracos-7-ene can be synthesized through various chemical processes. One common method involves the hydrogenation of squalene, which reduces the multiple double bonds in squalene to form the desired compound. The reaction typically requires a hydrogenation catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources, followed by hydrogenation. The process includes several steps:
- Extraction of squalene from sources like shark liver oil or plant oils.
- Purification of squalene to remove impurities.
- Hydrogenation of squalene using a suitable catalyst under controlled conditions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,15,19,23-hexamethyltetracos-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted hydrocarbons.
Applications De Recherche Scientifique
2,6,10,15,19,23-hexamethyltetracos-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and non-toxicity.
Mécanisme D'action
The mechanism of action of 2,6,10,15,19,23-hexamethyltetracos-7-ene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation.
Comparaison Avec Des Composés Similaires
2,6,10,15,19,23-hexamethyltetracos-7-ene is similar to other long-chain hydrocarbons, such as:
Squalene: A polyunsaturated hydrocarbon with multiple double bonds.
Squalane: A fully saturated derivative of squalene.
2,6,10,15,19,23-hexamethyltetracosane: A fully saturated hydrocarbon with a similar structure.
Uniqueness
What sets this compound apart is its partially hydrogenated structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, particularly in research and industrial settings.
Propriétés
Numéro CAS |
68629-07-2 |
|---|---|
Formule moléculaire |
C30H60 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
2,6,10,15,19,23-hexamethyltetracos-7-ene |
InChI |
InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3 |
Clé InChI |
WTFIBNFIISRGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)

![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)






